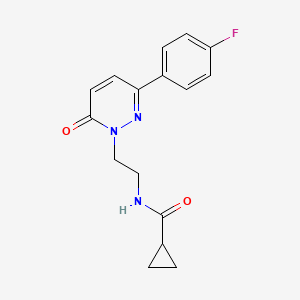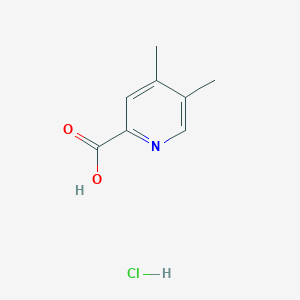![molecular formula C7H13NO B2920568 {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol CAS No. 1638769-06-8](/img/structure/B2920568.png)
{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol It is characterized by a bicyclic structure with an amino group and a hydroxyl group attached to the hexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for {4-Aminobicyclo[21 it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine .
Applications De Recherche Scientifique
{4-Aminobicyclo[21
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a useful probe for studying biological systems.
Medicine: It could be investigated for potential therapeutic properties.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism by which {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol exerts its effects is not well-understood. its molecular targets and pathways would likely involve interactions with biological molecules such as proteins and nucleic acids, given its functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol include:
- This compound hydrochloride
- Other bicyclic amines and alcohols .
Propriétés
IUPAC Name |
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIMLQDDYGGJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920491.png)

![2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2920499.png)
![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)
![2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2920502.png)


![1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea](/img/structure/B2920505.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)
